

Gossyplure: Synthesis and Purification Protocols for Research and Development

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Compound of Interest

Compound Name: Gossyplure

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Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the chemical synthesis and purification of **Gossyplure**, the sex pheromone of the pink bollworm (*Pectinophora gossypiella*). **Gossyplure** is a 1:1 mixture of two geometric isomers, (7Z,11Z)-hexadecadien-1-yl acetate and (7Z,11E)-hexadecadien-1-yl acetate.[1][2] Effective pest management strategies rely on the availability of high-purity synthetic pheromones. This guide outlines two distinct and established stereoselective synthetic routes and provides protocols for purification to achieve the high degree of purity required for research and field applications.

Introduction to Gossyplure Synthesis

The chemical synthesis of **Gossyplure** aims to produce a precise mixture of the (Z,Z) and (Z,E) isomers, as the presence of other stereoisomers can have an inhibitory effect on the pheromone's activity.[3][4] Several synthetic strategies have been developed to control the stereochemistry of the double bonds at the C7 and C11 positions. This document details two robust methods:

- **Synthesis from 1,5-Hexadiyne:** A multi-stage chemical synthesis that builds the carbon backbone and introduces the double bonds through controlled reduction reactions.[1]

- Synthesis from (Z),(E),(E),1,5,9-Cyclododecatriene (CDT): This approach utilizes the pre-existing Z-double bond within the starting material to establish the desired stereochemistry at the C7 position.^{[3][5]}

Chemical Synthesis Protocols

Synthesis of Gossyplure starting from 1,5-Hexadiyne

This commercial method involves a sequential construction of the C16 backbone followed by stereoselective reductions to introduce the double bonds.^[1]

Experimental Protocol:

- Butylation of 1,5-Hexadiyne:
 - To a stirred suspension of sodium amide (6.15 mol) in approximately 11 liters of liquid ammonia, add 1,5-hexadiyne (6.0 mol).
 - After 30 minutes, add butyl bromide (6.6 mol) over 1 hour.
 - Stir the resulting mixture overnight.
 - Cautiously add 7 liters of water to dilute the reaction. The top layer contains the desired 1,5-decadiyne.
 - Separate the organic layer, wash with dilute hydrochloric acid, water, and then saturated salt solution.
 - Distill the crude product under reduced pressure (84-86 °C / 30 torr) to yield 1,5-decadiyne.^[6]
- Partial Reduction to Deca-(E)-5-enyne:
 - The resulting 1,5-decadiyne undergoes partial reduction using sodium in liquid ammonia to yield deca-(E)-5-enyne.^[1]
- Alkylation and Acetylation:

- The deca-(E)-5-enyne is then alkylated with hexamethylene halohydrin or a similar compound.^[1]
- The resulting alcohol is acetylated to produce the acetate.
- Formation of Isomers and Final Product:
 - Further chemical reactions are carried out to produce the desired (Z,Z) and (Z,E) stereoisomers of **gossyplure**.^[1]
 - The final step involves mixing the two isomers in a 1:1 ratio to produce **Gossyplure**.

Synthesis of Gossyplure from (Z),(E),(E),1,5,9-Cyclododecatriene (CDT)

This synthetic route offers good stereochemical control by utilizing the existing Z-double bond in the starting material.^{[3][5]}

Experimental Protocol:

- Oxidative Ring Opening of CDT:
 - Stereochemically pure methyl (Z)-12-oxo-8-dodecenoate is prepared by the oxidative ring opening of (Z),(E),(E),1,5,9-cyclododecatriene (CDT).^[3]
- Wittig Reaction:
 - A Wittig reaction of the methyl (Z)-12-oxo-8-dodecenoate with pentyltriphenylphosphorane is performed as described by Anderson and Henrick to yield an approximately 1:1 mixture of the (Z,Z)- and (Z,E)-C₁₇ esters.^[3]
- Hydrolysis:
 - The crude ester mixture is hydrolyzed to the corresponding carboxylic acids.^[3]
- Chain Shortening and Oxidation:

- The carboxylic acids are converted to their dianions using an excess of lithium diisopropylamide (LDA) in THF/HMPA, which then react with oxygen to give crude α -hydroxy acids.[3][4]
- Subsequent oxidation with sodium metaperiodate affords a mixture of (Z,Z)- and (Z,E)-7,11-hexadecadienal.[3][4]
- Reduction to Alcohols:
 - The aldehyde mixture is reduced to the corresponding (Z,Z)- and (Z,E)-7,11-hexadecadien-ols using sodium borohydride in methanol.[3]
- Acetylation to **Gossyplure**:
 - The mixture of alcohols is acetylated with acetyl chloride in pyridine at 0°C to yield the final **Gossyplure** product, a mixture of (Z,Z)- and (Z,E)-7,11-hexadecadienyl acetate.[3]

Purification Protocols

High purity of **Gossyplure** is crucial for its effectiveness. The primary methods for purification are distillation and column chromatography.

Distillation

Fractional distillation under reduced pressure can be used to purify intermediates and the final product. For example, an intermediate aldehyde mixture in the CDT synthesis route can be distilled at 100 °C (0.001 mmHg) to achieve >95% purity.[5]

Column Chromatography

Silica gel column chromatography is effective for the final purification of **Gossyplure** and for separating the (Z,Z) and (Z,E) isomers if required.

General Protocol for Silica Gel Chromatography:

- Column Preparation: Prepare a slurry of silica gel (e.g., silica gel 60) in a non-polar solvent like petroleum ether and pack it into a glass column.

- **Sample Loading:** Dissolve the crude **Gossyplure** in a minimal amount of the initial eluting solvent and load it onto the column.
- **Elution:** Begin elution with a non-polar solvent (e.g., 100% petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., diethyl ether) in a stepwise or gradient manner.
- **Fraction Collection and Analysis:** Collect fractions and analyze them by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the fractions containing the desired isomers.
- **Solvent Evaporation:** Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified **Gossyplure**.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) can also be employed for high-resolution separation of the isomers. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a suitable system.^{[7][8][9]}

Data Presentation

Table 1: Summary of Yields for Gossyplure Synthesis via the CDT Route

Step	Product	Starting Material	Reagents	Yield (%)	Reference
1	Methyl (Z)-12-oxo-8-dodecenoate	(Z),(E), (E)-1,5,9-Cyclododecat riene	O ₃ , then Me ₂ S	-	[3]
2	(Z,Z)- and (Z,E)-C ₁₇ esters	Methyl (Z)-12-oxo-8-dodecenoate	Pentyltriphen ylphosphoran e	~1:1 mixture	[3]
3-5	(Z,Z)- and (Z,E)-7,11-hexadecadie nal	C ₁₇ esters	KOH, LDA/O ₂ , NaIO ₄	~85 (crude)	[3]
6	(Z,Z)- and (Z,E)-7,11-hexadecadie n-ol	Aldehyde mixture	NaBH ₄	>96 (crude)	[3]
7	Gossyplure	Alcohol mixture	Acetyl chloride, Pyridine	65 (from aldehydes)	[3]

Table 2: Spectroscopic Data for Gossyplure Intermediates and Final Product

Compound	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	IR (cm ⁻¹)	MS (m/z)	Reference
(Z,Z)- & (Z,E)-7,11-hexadecadienal	9.65 (s, 1H), 5.32 (m, 4H), 2.25-1.67 (m, 8H), 1.67-1.02 (m, 12H), 0.88 (t, 3H)	-	2720, 1730, 980, 720	236 (M ⁺), 218, 149, 109, 97, 67, 57, 55, 49	[5]
(Z,Z)- & (Z,E)-7,11-hexadecadien-ol	5.25 (m, 4H), 3.55 (s and t, 3H), 2.55-1.72 (m, 8H), 1.72-1.08 (m, 12H), 0.91 (t, 3H)	-	3400, 1050, 980, 720	238 (M ⁺), 123, 110, 97, 82, 81, 55, 54, 41	[3]
Gossyplure ((Z,Z)- and (Z,E)-isomers)	5.35 (m, 4H), 4.10 (q, 2H), 2.40-1.70 (m, 10H), 1.70-1.10 (m, 15H)	-	-	-	[3]

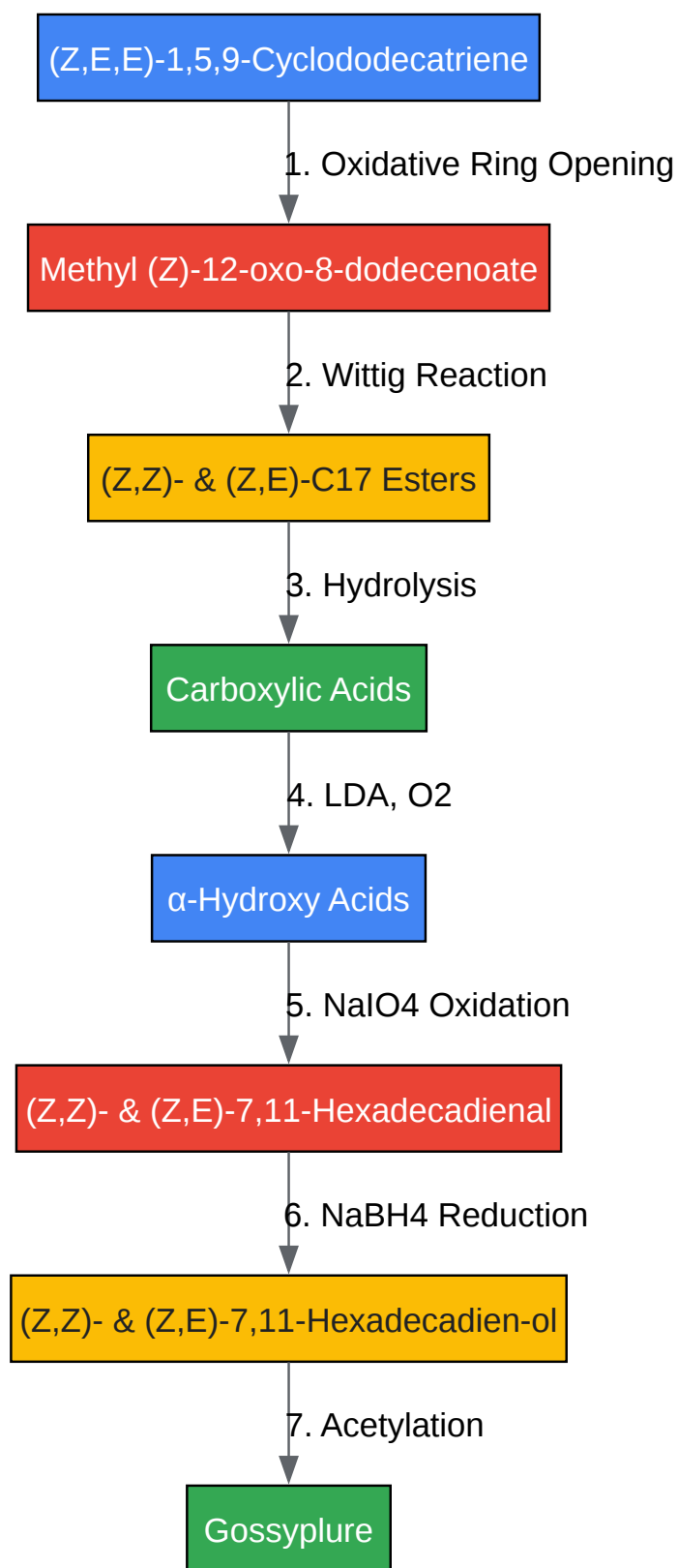
Note: Detailed ¹³C NMR data for individual isomers is not readily available in the cited literature.

Visualizations



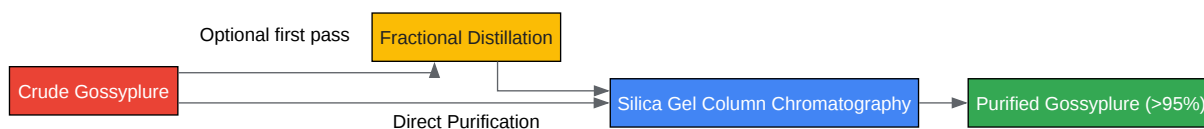
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Caption: Synthesis of **Gossyplure** from 1,5-Hexadiyne.



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Caption: Synthesis of **Gossyplure** from CDT.



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